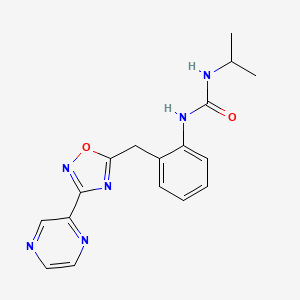![molecular formula C8H18Cl2N4O B2370080 {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride CAS No. 1609407-91-1](/img/structure/B2370080.png)
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number 1609407-91-1 . Its molecular formula is C8H18Cl2N4O and it has a molecular weight of 257.16072 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 257.16072 . Other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, highlighting their potential antimicrobial activities. These compounds, including variants of 1,2,4-triazol-3-one derivatives, have been shown to possess good to moderate activity against test microorganisms (Bektaş et al., 2007).
Biological Activities in Clinical Drugs
1,2,4-triazoles play a vital role in clinical drugs, showing significant biological activities. They are used in drugs like Rizatriptan (anti-migraine), Ribavirin (antiviral), and others, demonstrating the versatility of the triazole motif in therapeutic applications (Prasad et al., 2021).
Anticancer Potential
Several studies have synthesized 1,2,4-triazole derivatives and evaluated them for anticancer activity. Specific 1,2,4-triazole derivatives were screened against various cancer cell lines, including breast, ovarian, and prostate cancers, indicating their potential in cancer treatment (Bekircan et al., 2008).
Antimicrobial and Enzyme Inhibition Activities
Compounds synthesized from 1,2,4-triazole derivatives have shown antimicrobial properties. They also exhibit inhibitory activities against enzymes like lipases and ureases, suggesting their potential in treating enzyme-related disorders (Özil et al., 2015).
Anti-inflammatory and Analgesic Effects
Mannich bases containing 1,2,4-triazole derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. Some derivatives demonstrated promising results in these therapeutic areas (Sujith et al., 2009).
properties
IUPAC Name |
1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWCJJPZVLNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


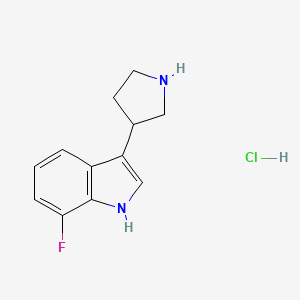
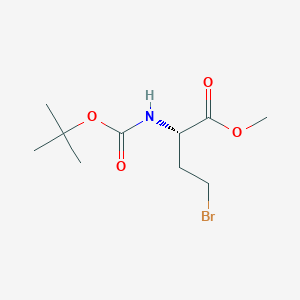
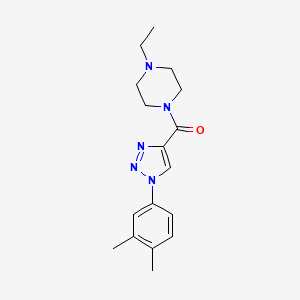
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
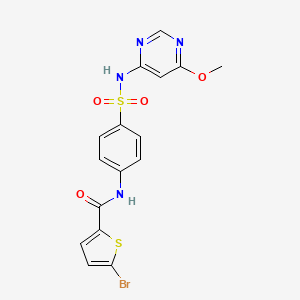
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)

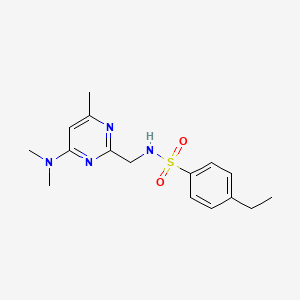
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)
